molecular formula C19H17N3 B14725946 4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline CAS No. 6301-80-0

4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline

Cat. No.: B14725946
CAS No.: 6301-80-0
M. Wt: 287.4 g/mol
InChI Key: IGJFHAXVVIIJNG-UHFFFAOYSA-N
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Description

4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is an organic compound with the molecular formula C12H10N2 It is known for its unique structure, which includes two pyridine rings connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline typically involves the reaction of 4-chloromethylpyridine with potassium hydroxide in a water-ethanol solution. The reaction is exothermic and may require cooling with an ice bath. The resulting product is filtered, washed with hot water and ethanol, and recrystallized from acetonitrile to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can influence biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is unique due to its specific substitution pattern and the presence of aniline groups

Properties

CAS No.

6301-80-0

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-2-pyridin-2-ylethenyl]aniline

InChI

InChI=1S/C19H17N3/c20-16-8-4-14(5-9-16)19(13-18-3-1-2-12-22-18)15-6-10-17(21)11-7-15/h1-13H,20-21H2

InChI Key

IGJFHAXVVIIJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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